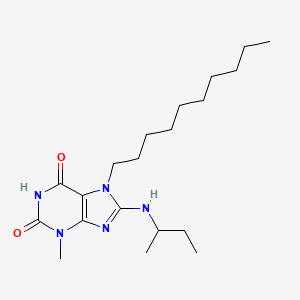
2'-Hydroxy-3',4,5'-trichlorochalcone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Hydroxy-3’,4,5’-trichlorochalcone is a chemical compound with the molecular formula C15H9Cl3O2 and a molecular weight of 327.59 g/mol . It is a derivative of chalcone, a class of compounds known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Hydroxy-3’,4,5’-trichlorochalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-hydroxyacetophenone and 3,4,5-trichlorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods for 2’-Hydroxy-3’,4,5’-trichlorochalcone are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2’-Hydroxy-3’,4,5’-trichlorochalcone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2’-hydroxy-3’,4,5’-trichlorobenzophenone or 2’-hydroxy-3’,4,5’-trichlorobenzoic acid.
Reduction: Formation of 2’-hydroxy-3’,4,5’-trichlorochalcone alcohol.
Substitution: Formation of derivatives with substituted functional groups in place of chlorine atoms.
Scientific Research Applications
2’-Hydroxy-3’,4,5’-trichlorochalcone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2’-Hydroxy-3’,4,5’-trichlorochalcone involves its interaction with various molecular targets and pathways. It can inhibit enzymes involved in inflammatory processes, scavenge free radicals to exert antioxidant effects, and disrupt microbial cell membranes to exhibit antimicrobial activity . The specific molecular targets and pathways depend on the biological context and the type of activity being investigated.
Comparison with Similar Compounds
Similar Compounds
- 2’-Hydroxy-4’,6’-dimethyl-2-chlorochalcone
- 2’-Hydroxy-4’,6’-dimethyl-4-chlorochalcone
- 2’-Hydroxy-3’,4,6’-trimethoxychalcone
Uniqueness
2’-Hydroxy-3’,4,5’-trichlorochalcone is unique due to the presence of three chlorine atoms on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. The specific substitution pattern can affect its planarity, electronic properties, and interactions with biological targets .
Properties
Molecular Formula |
C15H9Cl3O2 |
|---|---|
Molecular Weight |
327.6 g/mol |
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-(3,5-dichloro-2-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H9Cl3O2/c16-10-4-1-9(2-5-10)3-6-14(19)12-7-11(17)8-13(18)15(12)20/h1-8,20H/b6-3+ |
InChI Key |
WWLYABRIEBRVJG-ZZXKWVIFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=C(C(=CC(=C2)Cl)Cl)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=C(C(=CC(=C2)Cl)Cl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


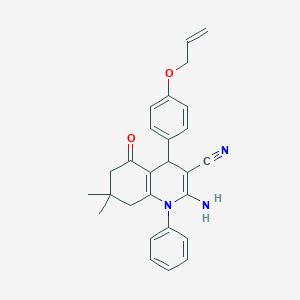

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(4,5-diphenyl-1H-imidazol-1-yl)propanehydrazide](/img/structure/B12046465.png)
![4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]benzamide](/img/structure/B12046472.png)
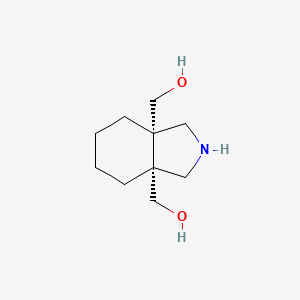
![Ethyl 3-[(3,4-difluorobenzyl)amino]propanoate](/img/structure/B12046479.png)
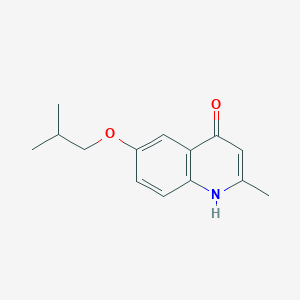
![N-([1,1'-Biphenyl]-2-yl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12046488.png)
![N2-[[5-(Diphenylmethyl)-2-furanyl]carbonyl]-L-Arginine hydrate](/img/structure/B12046492.png)
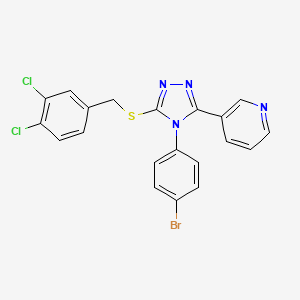
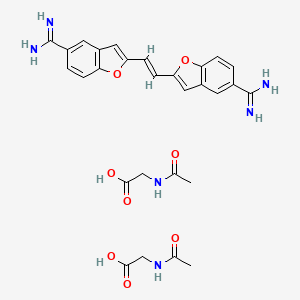

![9-Chloro-5-methyl-5-(4-nitrophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12046539.png)
